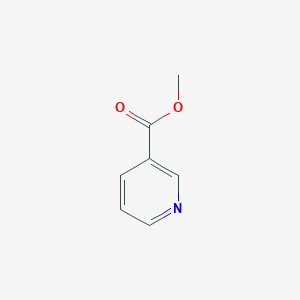

Methyl nicotinate

Descripción general

Descripción

El nicotinato de metilo es un compuesto orgánico con la fórmula química C₇H₇NO₂. Es el éster metílico del ácido nicotínico (niacina) y se utiliza comúnmente en preparados tópicos por sus propiedades vasodilatadoras. Este compuesto es conocido por su capacidad de aumentar el flujo sanguíneo en el área de aplicación, lo que lo hace útil para tratar el dolor muscular y articular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El nicotinato de metilo se puede sintetizar mediante la esterificación del ácido nicotínico con metanol en presencia de un catalizador ácido. La reacción generalmente implica calentar ácido nicotínico y metanol en condiciones de reflujo con un ácido fuerte como el ácido sulfúrico para facilitar el proceso de esterificación .

Métodos de producción industrial

En entornos industriales, la producción de nicotinato de metilo sigue un proceso de esterificación similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso implica el monitoreo continuo de la temperatura, el pH y el tiempo de reacción para lograr el resultado deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El nicotinato de metilo experimenta varias reacciones químicas, que incluyen:

Esterificación: Como se mencionó, se forma mediante la esterificación del ácido nicotínico.

Hidrólisis: El nicotinato de metilo se puede hidrolizar de nuevo a ácido nicotínico y metanol en presencia de una base o ácido fuerte.

Oxidación: Puede sufrir reacciones de oxidación, aunque estas son menos comunes en aplicaciones prácticas.

Reactivos y condiciones comunes

Esterificación: Metanol y ácido sulfúrico.

Hidrólisis: Hidróxido de sodio o ácido clorhídrico.

Oxidación: Varios agentes oxidantes, aunque las condiciones específicas dependen del producto deseado.

Principales productos formados

Hidrólisis: Ácido nicotínico y metanol.

Oxidación: Dependiendo de las condiciones, se pueden formar varios derivados oxidados del ácido nicotínico.

Aplicaciones Científicas De Investigación

Peripheral Blood Collection Enhancement

A significant application of methyl nicotinate is its use in improving peripheral blood collection. A study demonstrated that local application of a this compound solution significantly increased blood flow in earlobes, facilitating easier blood collection in patients with venous access difficulties. The study involved different concentrations of this compound, with concentrations above yielding the best results without adverse effects on blood cell proportions .

Table 1: Effect of this compound on Blood Flow

| Concentration (mol/L) | Blood Flow Increase | Significant Change |

|---|---|---|

| Moderate | No | |

| Significant | Yes | |

| High | Yes | |

| Very High | Yes |

Pain Management

This compound has also been investigated for its efficacy in pain relief. A randomized controlled trial compared a topical formulation combining comfrey root extract and this compound against this compound alone and a placebo. Results indicated that the combination treatment significantly reduced pain levels in patients with acute back pain compared to the other groups, showcasing its potential as an effective analgesic agent .

Vasodilation and Microcirculation Assessment

This compound is utilized in dermatological research for assessing microcirculation and skin viability. It induces localized erythema, allowing researchers to study vascular responses. In one study, the vasodilatory effects were evaluated using laser speckle contrast imaging (LSCI), revealing that the prostaglandin pathway and local sensory nerves play crucial roles in mediating these effects .

Table 2: Vasodilatory Response Characteristics of this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Microcirculation | LSCI | Significant increase in perfusion observed |

| Erythema Induction | Skin Application | Induces localized erythema for assessment |

| Pathway Involvement | Inhibitor Studies | Prostaglandin pathway crucial for response |

Treatment for Social Phobia

Research has explored the use of this compound in managing symptoms of social phobia (SP). A study assessed its effects on blood flow responses in patients with SP compared to healthy volunteers. The results indicated that while this compound induced vasodilation, the response was diminished in SP patients, suggesting potential therapeutic implications for managing anxiety-related physiological responses .

Mecanismo De Acción

El nicotinato de metilo actúa como un vasodilatador periférico. Cuando se aplica tópicamente, induce la vasodilatación de los capilares sanguíneos periféricos ubicados en las papilas dérmicas de las capas superiores de la dermis adyacentes a la unión dermoepidérmica. Esta acción aumenta el flujo sanguíneo local, lo que ayuda a aliviar el dolor muscular y articular. El mecanismo exacto involucra la liberación de prostaglandina D2, que es un compuesto de acción local con una vida media corta .

Comparación Con Compuestos Similares

Compuestos similares

Ácido nicotínico (niacina): El compuesto principal del nicotinato de metilo, utilizado principalmente como suplemento vitamínico.

Salicilato de metilo: Otro éster utilizado en formulaciones tópicas para el alivio del dolor, conocido por sus propiedades analgésicas y antiinflamatorias.

Nicotinato de etilo: Similar al nicotinato de metilo, pero con un grupo etilo en lugar de un grupo metilo, también utilizado por sus efectos vasodilatadores.

Singularidad

El nicotinato de metilo es único en su uso específico como vasodilatador tópico. Si bien otros compuestos como el salicilato de metilo también proporcionan alivio del dolor, el mecanismo principal del nicotinato de metilo es aumentar el flujo sanguíneo en lugar de la acción analgésica directa. Esto lo hace particularmente útil en formulaciones destinadas a mejorar la circulación local y administrar otros ingredientes activos de manera más efectiva .

Actividad Biológica

Methyl nicotinate, an ester of nicotinic acid (niacin), has garnered attention for its diverse biological activities, particularly in the context of pain relief and vasodilation. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to penetrate biological membranes effectively due to its lipophilic nature. Upon topical application, it is believed to promote the release of prostaglandin D2 , which mediates local vasodilation. This mechanism was substantiated by studies indicating that the vasodilatory effects can be inhibited by prostaglandin biosynthesis inhibitors, suggesting a significant role for prostaglandins in its action on vascular smooth muscles .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed through the skin, with studies showing that 80-90% of the compound penetrates effectively in vitro. It bypasses the stratum corneum layer, enhancing its therapeutic efficacy .

- Metabolism : The compound undergoes ester hydrolysis, yielding nicotinic acid and methanol. This process is facilitated by nonspecific esterases present in the dermis .

- Distribution : Animal studies indicate that nicotinic acid predominantly accumulates in the liver, kidneys, and adipose tissue .

Vasodilatory Effects

This compound's primary biological activity is its ability to induce vasodilation. A study involving patients with generalized social phobia demonstrated that topical application of this compound resulted in a significant increase in blood flow compared to healthy volunteers. The results indicated a dose-dependent response, with higher concentrations leading to greater vasodilatory effects .

| Concentration (mM) | Blood Flow Increase (%) | Significance (p-value) |

|---|---|---|

| 0.1 | 12 | Not significant |

| 0.5 | 25 | p < 0.05 |

| 1 | 35 | p < 0.01 |

| 10 | 50 | p < 0.001 |

Analgesic Properties

Recent studies have highlighted the antinociceptive (pain-relieving) properties of this compound. In a controlled experiment with mice, doses of 5 and 10 mg/kg significantly reduced acetic acid-induced writhing and prolonged reaction times in thermal pain tests compared to controls. The results suggest both peripheral and central mechanisms contribute to its analgesic effects .

| Dose (mg/kg) | Writhing Reduction (%) | Reaction Time (s) |

|---|---|---|

| Control | - | 5 |

| 5 | 30 | 8 |

| 10 | 50 | 12 |

Case Studies

- Topical Application in Social Phobia : A study assessed the vasodilatory response to this compound in patients with social phobia, revealing altered responses compared to healthy individuals, indicating potential therapeutic applications for anxiety-related conditions .

- Pain Management in Rodent Models : Research demonstrated that this compound significantly alleviated pain responses in mice models, showcasing its potential as an analgesic agent that could be developed for human use .

Propiedades

IUPAC Name |

methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBADRVTZLEFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044471 | |

| Record name | Methyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma | |

| Record name | Methyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nicotinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nicotinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Methyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation. | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

93-60-7 | |

| Record name | Methyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nicotinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL NICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL NICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1AVU9DJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38-43, 38 °C | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.